![molecular formula C8H4FNO3 B1439450 6-Fluoro-2,1-benzoxazole-3-carboxylic acid CAS No. 1204297-28-8](/img/structure/B1439450.png)
6-Fluoro-2,1-benzoxazole-3-carboxylic acid
Overview
Description
6-Fluoro-2,1-benzoxazole-3-carboxylic acid is a chemical compound with the CAS Number: 894789-43-6 . It has a molecular weight of 181.12 .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The InChI code for 6-Fluoro-2,1-benzoxazole-3-carboxylic acid is 1S/C8H4FNO3/c9-4-1-2-5-6 (3-4)13-10-7 (5)8 (11)12/h1-3H, (H,11,12) .Chemical Reactions Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Scientific Research Applications
Antibacterial Activity
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized and tested for their antibacterial activity . One of the compounds showed antibacterial effect against Staphylococcus aureus at a concentration of 50 μg per well .
Antimicrobial Drug Development
The advancement of antimicrobial drugs is a challenging problem for research scientists around the globe . The design and development of new drugs with potential antimicrobial activity are needed . N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives could be a potential candidate for this .
Analgesic Applications
Isoxazole derivatives, which include 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, have been found to exhibit analgesic activities .
Anticonvulsant Applications
Isoxazole derivatives have been found to exhibit anticonvulsant activities .
Antipsychotic Applications
Isoxazole is one of the basic structural scaffolds in many pharmacologically active drugs such as zonisamide, ibotenic acid, valdecoxib, and paliperidone . N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives could potentially be used in the development of new antipsychotic drugs .
Anticancer Applications
Isoxazole derivatives have been found to exhibit anticancer activities .
Mechanism of Action
Target of Action
It is known that fluorinated heterocycles, which include this compound, have been found to be lead structures for drug design developments . Their activities were almost equal to or exceeded the potency of the reference drugs .
Mode of Action
It is known that the variants with fluorine functionalization lead to a severe effect on drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .
Biochemical Pathways
Fluorinated heterocycles have been reported to have various electron-donating or electron-withdrawing substituents that significantly affect the anticancer and antimicrobial activities .
Pharmacokinetics
It is known that the presence of fluorine in drug molecules can have a significant impact on their pharmacokinetic properties .
Result of Action
It is known that fluorinated heterocycles have shown promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
properties
IUPAC Name |
6-fluoro-2,1-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLVPKHTYRYSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,1-benzoxazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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